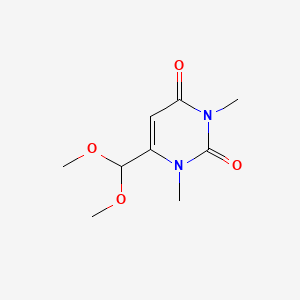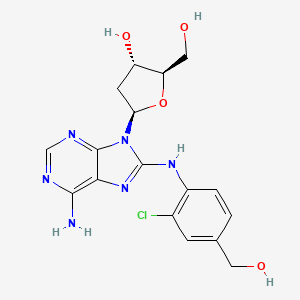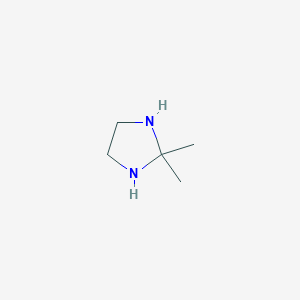![molecular formula C48H64P2 B12901595 bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane](/img/structure/B12901595.png)
bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane is a complex organophosphorus compound. It is characterized by the presence of adamantyl groups and a phosphane moiety, making it a unique ligand in coordination chemistry. This compound is known for its stability and steric bulk, which can influence its reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane typically involves the reaction of adamantyl derivatives with phosphine reagents. One common method includes the use of Grignard reagents or organolithium compounds to introduce the adamantyl groups, followed by the addition of phosphine ligands under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane can undergo various chemical reactions, including:
Oxidation: The phosphane moiety can be oxidized to form phosphine oxides.
Substitution: The adamantyl groups can be substituted with other functional groups under specific conditions.
Coordination: It can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to maintain the integrity of the compound .
Major Products
The major products formed from these reactions include phosphine oxides, substituted adamantyl derivatives, and metal-phosphane complexes .
Aplicaciones Científicas De Investigación
Bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Mecanismo De Acción
The mechanism of action of bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The steric bulk of the adamantyl groups provides stability and influences the selectivity of the reactions .
Comparación Con Compuestos Similares
Similar Compounds
Di-1-adamantylphosphine: Similar in structure but lacks the ditert-butylphosphanylmethyl and diphenylphenyl groups.
Tri-tert-butylphosphine: Contains tert-butyl groups but lacks the adamantyl and diphenylphenyl moieties.
Dicyclohexylphosphine: Contains cyclohexyl groups instead of adamantyl groups.
Uniqueness
Bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane is unique due to its combination of adamantyl and phosphane groups, providing both steric bulk and electronic properties that are advantageous in catalysis and coordination chemistry .
Propiedades
Fórmula molecular |
C48H64P2 |
|---|---|
Peso molecular |
703.0 g/mol |
Nombre IUPAC |
bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane |
InChI |
InChI=1S/C48H64P2/c1-45(2,3)49(46(4,5)6)31-41-23-43(39-13-9-7-10-14-39)44(40-15-11-8-12-16-40)24-42(41)32-50(47-25-33-17-34(26-47)19-35(18-33)27-47)48-28-36-20-37(29-48)22-38(21-36)30-48/h7-16,23-24,33-38H,17-22,25-32H2,1-6H3 |
Clave InChI |
VTVFXNKSLYYIIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(CC1=CC(=C(C=C1CP(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC=CC=C8)C9=CC=CC=C9)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)

![[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B12901536.png)
![3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12901537.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B12901542.png)
![3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole](/img/structure/B12901544.png)





![Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)](/img/structure/B12901562.png)

